molecular formula C₃₄H₄₆O₄ B1141252 3-O-Benzoyl Diosgenine CAS No. 4952-68-5

3-O-Benzoyl Diosgenine

Cat. No. B1141252
CAS RN: 4952-68-5
M. Wt: 518.73
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

3-O-Benzoyl Diosgenine is a chemical compound whose detailed scientific studies are limited in the current literature. However, understanding similar compounds provides insight into its potential characteristics and applications.

Synthesis Analysis

  • Benzoylation reactions, as seen in similar compounds, involve the addition of a benzoyl group. A typical approach might involve the use of reagents such as benzoyl chloride in the presence of a base or a catalyst (Mitsunobu et al., 1976).

Molecular Structure Analysis

  • Analysis of benzoyl-substituted compounds often reveals interesting molecular geometries and conformations. For instance, N3-Benzoyl-2',3'-di-O-benzoyluridine, a structurally related compound, exhibits specific conformations in its crystal structure, such as the anti conformation and C3'-endo furanosyl ring form (Kolappan & Seshadri, 1999).

Chemical Reactions and Properties

  • Benzoyl compounds often participate in various chemical reactions, including electrophilic aromatic substitution and nucleophilic acyl substitution. The presence of the benzoyl group can significantly alter the reactivity of the compound (Yu et al., 2003).

Physical Properties Analysis

  • The physical properties of benzoylated compounds, like 3-O-Benzoyl Diosgenine, are often influenced by the presence of the benzoyl group. These properties can include solubility in organic solvents, melting points, and crystalline structures (Kricheldorf et al., 1982).

Chemical Properties Analysis

  • The chemical properties, such as reactivity and stability, of 3-O-Benzoyl Diosgenine, would be influenced by the benzoyl group. Benzoyl groups typically make the compound more reactive towards nucleophilic attack and can also affect the acidity of adjacent hydrogen atoms (Escuer et al., 2000).

Scientific Research Applications

1. Chemical Synthesis and Material Science

Benzoyl derivatives, such as benzoyl peroxides and benzoyl-substituted compounds, play a crucial role in chemical synthesis and material science. For example, benzoyl peroxide serves as a polymerization initiator in plastics synthesis and as an active component in acne medication due to its antibacterial properties. Its application extends to the synthesis of plastics, indicating its versatility and importance in chemical engineering and material sciences (Her, Jones, & Wollack, 2014).

2. Corrosion Inhibition

Spirocyclopropane derivatives, including benzoyl-containing compounds, have been identified as effective corrosion inhibitors. These substances are green and environmentally friendly, providing protection for mild steel in acidic solutions. The studies highlight the compounds' effectiveness in inhibiting corrosion, showcasing their potential in industrial applications to extend the life of metal components and structures (Chafiq et al., 2020).

3. Environmental and Safety Applications

The thermal stability and hazards associated with benzoyl peroxide, a compound related to the benzoyl group, have been extensively studied. This research is crucial for ensuring safe storage, transportation, and use of benzoyl peroxide in various industrial applications. Studies focus on understanding the compound's exothermic reactions and providing data necessary for preventing accidents in petrochemical plants (Laiwang, Liu, & Shu, 2019).

4. Analytical and Detection Techniques

Research on benzoyl derivatives also includes the development of analytical methods for detecting and quantifying these compounds in various matrices. For instance, o-benzoyl benzoic acid has been utilized as an electroactive material for the selective determination of Cr (III) ions in pharmaceutical samples and industrial wastewater. This showcases the potential of benzoyl compounds in environmental monitoring and public health (Frag, Mohamed, & Elashery, 2021).

Safety And Hazards

Specific safety and hazard information for 3-O-Benzoyl Diosgenine is not readily available. However, it is always important to handle chemicals with appropriate safety measures.


properties

IUPAC Name

[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H46O4/c1-21-12-17-34(36-20-21)22(2)30-29(38-34)19-28-26-11-10-24-18-25(37-31(35)23-8-6-5-7-9-23)13-15-32(24,3)27(26)14-16-33(28,30)4/h5-10,21-22,25-30H,11-20H2,1-4H3/t21-,22+,25-,26-,27+,28+,29+,30+,32+,33+,34-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWUJEAGCIAAOMQ-RTDPTVCESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC(=O)C7=CC=CC=C7)C)C)C)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@H](C6)OC(=O)C7=CC=CC=C7)C)C)C)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H46O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80747067
Record name (3alpha,25R)-Spirost-5-en-3-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

518.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diosgenin benzoate

CAS RN

4952-68-5
Record name (3alpha,25R)-Spirost-5-en-3-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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